molecular formula C17H20NP B1599773 (S)-2-[(Diphenylphosphino)methyl]pyrrolidine CAS No. 60261-46-3

(S)-2-[(Diphenylphosphino)methyl]pyrrolidine

Cat. No. B1599773
CAS RN: 60261-46-3
M. Wt: 269.32 g/mol
InChI Key: IWRBGJKCDORZHK-HNNXBMFYSA-N
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Description

“(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is a chiral catalyst and ligand . It has an empirical formula of C17H20NP and a molecular weight of 269.32 . It is used in the Ru-catalyzed regioselective lactonization of unsymmetrical 1,4-diols to give lactone lignans and in the preparation of vinylindanecarboxaldehyde by asymmetric intramolecular allylation of propenylbenzenepropanal .


Molecular Structure Analysis

The molecular structure of “(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a diphenylphosphino group and a methyl group . The InChI key for this compound is IWRBGJKCDORZHK-HNNXBMFYSA-N .


Chemical Reactions Analysis

“(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is used as a catalytic ligand in the Ru-catalyzed regioselective lactonization of unsymmetrical 1,4-diols to give lactone lignans . It’s also used in the preparation of vinylindanecarboxaldehyde by asymmetric intramolecular allylation of propenylbenzenepropanal .


Physical And Chemical Properties Analysis

“(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is a liquid at room temperature . It has an optical activity of [α]22/D −24.0°, c = 0.5 in ethanol . The refractive index is n20/D 1.614 , and the density is 1.043 g/mL at 25 °C .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application Summary : “(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is a chiral catalyst used in organic synthesis . It’s often used in reactions that require the creation of a new chiral center, ensuring that the product has the desired stereochemistry .
    • Methods of Application : The exact methods of application can vary depending on the specific reaction. Generally, the catalyst is added to the reaction mixture, which then undergoes the desired transformation .
    • Results or Outcomes : The use of “(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” as a catalyst can lead to high yields and enantioselectivities in various organic reactions .
  • Scientific Field: Material Science

    • Application Summary : Pyrrolidine derivatives, including “(S)-2-[(Diphenylphosphino)methyl]pyrrolidine”, have been used in the synthesis of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) .
    • Methods of Application : These compounds are incorporated into the framework during the synthesis process, often through a process known as solvothermal synthesis .
    • Results or Outcomes : The incorporation of pyrrolidine derivatives into these frameworks can lead to materials with unique properties, such as high porosity and tunable functionality .
  • Scientific Field: Green Chemistry

    • Application Summary : Pyrrolidine derivatives, including “(S)-2-[(Diphenylphosphino)methyl]pyrrolidine”, have been used as organocatalysts in the synthesis of bio-based solvents .
    • Methods of Application : In one example, N-methyl pyrrolidine was used as a catalyst in the methylation of isosorbide using dimethyl carbonate . The reaction conditions were optimized for high yield .
    • Results or Outcomes : The use of pyrrolidine derivatives as catalysts can lead to the efficient synthesis of green solvents, such as dimethyl isosorbide .
  • Scientific Field: Organophosphorus Chemistry

    • Application Summary : Pyrrolidine derivatives, including “(S)-2-[(Diphenylphosphino)methyl]pyrrolidine”, have been used in the formation of carbon-phosphorus (C-P) bonds .
    • Methods of Application : These compounds can be used as catalysts in reactions involving the addition of P-H bonds to unsaturated substrates .
    • Results or Outcomes : The use of pyrrolidine derivatives as catalysts can lead to the efficient synthesis of organophosphorus compounds .

Safety And Hazards

“(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas and should not be allowed to contact with air . If it gets in the eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

diphenyl-[[(2S)-pyrrolidin-2-yl]methyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NP/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBGJKCDORZHK-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460741
Record name (2S)-2-[(Diphenylphosphanyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-[(Diphenylphosphino)methyl]pyrrolidine

CAS RN

60261-46-3
Record name (2S)-2-[(Diphenylphosphanyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
C Alfonso, M Feliz, VS Safont, R Llusar - Dalton Transactions, 2016 - pubs.rsc.org
A diastereoselective synthesis of proline containing aminophosphino cubane-type Mo3S4 clusters, (P)-[Mo3S4Cl3((1S,2R)-PPro)3]Cl ((P)-[Mo-(SN,RC)]Cl) and (P)-[Mo3S4Cl3((1S,2S)-…
Number of citations: 10 pubs.rsc.org
T Soeta, K Selim, M Kuriyama… - Advanced Synthesis & …, 2007 - Wiley Online Library
Peptidic modification of (S)‐2‐[(diphenylphosphino)methyl]pyrrolidine gave a dipeptide‐connected amidomonophosphane ligand for the highly efficient, copper‐catalyzed asymmetric …
Number of citations: 23 onlinelibrary.wiley.com
R Llusar, VS Safont Villarreal, M Feliz Rodríguez… - 2016 - repositori.uji.es
A diastereoselective synthesis of proline containing aminophosphino cubane-type Mo3S4 clusters, (P)-[Mo3S4Cl3((1S,2R)-PPro)3]Cl ((P)-[Mo-(SN,RC)]Cl) and (P)-[Mo3S4Cl3((1S,2S)-…
Number of citations: 0 repositori.uji.es
K HIROI, J ABE - Chemical and pharmaceutical bulletin, 1991 - jstage.jst.go.jp
The palladium-catalyzed asymmetric allylations of chiral enamines, derived from (S)-2-(diphenylphosphinomethyl) pyrrolidine, produced optically active α-allyl carbonyl compounds in …
Number of citations: 31 www.jstage.jst.go.jp
CCB Allene - NEW CLASSES OF TRANSITION METAL N …, 2016 - core.ac.uk
Figure 4-1 Chiral CDC and CBA catalyst design Our group wanted to design a chiral CDC catalyst for the enantioselective hydrofunctionalization of dienes using readily available amino …
Number of citations: 2 core.ac.uk
P Štěpnička - Chemical Society Reviews, 2012 - pubs.rsc.org
Compounds combining phosphine and carboxamide moieties in their molecules have developed virtually unnoticed into a specific class of highly structurally versatile and tuneable …
Number of citations: 77 pubs.rsc.org
K Hiroi, J Abe, K Suya, S Sato… - The Journal of Organic …, 1994 - ACS Publications
A novel and excellent method for asymmetric «-allylation of carbonyl compounds via their chiral enamines or imines bearing allyl esters has been developed. Readily available …
Number of citations: 3 pubs.acs.org
D Amoroso, K Abdur-Rashid, X Chen, R Guo, W Jia… - www. strem …, 2011 - strem.com
A simple and effective strategy for expanding ligand libraries which is often employed is the elaboration of known ligand designs based on denticity. That is, increasing the number of …
Number of citations: 4 www.strem.com
M Bobin - 2011 - core.ac.uk
In 1836, Swedish chemist Jöns Jacob Berzelius introduced the term ‘catalysis’. 1 The word is taken from Greek katalusis meaning: dissolution. A catalyst is a compound, which promotes …
Number of citations: 2 core.ac.uk
J Andrés, VS Safont, L Gracia, R Llusar… - Recent Advances in …, 2017 - Springer
Structural elucidation through experiments (eg, X-ray diffraction and Rietveld refinements) and quantum chemical computations has seen tremendous progress in the last few decades. …
Number of citations: 2 link.springer.com

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